

Application Notes & Protocol: Stability Testing of Extemporaneously Compounded Whitfield's Ointment

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Compound of Interest

Compound Name: *Whitfield's ointment*

CAS No.: 78838-00-3

Cat. No.: B1210463

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1.0 Introduction

Whitfield's ointment, containing benzoic acid and salicylic acid, is a common extemporaneously compounded preparation for treating fungal skin infections.[1][2][3] The active ingredients, benzoic acid (6% w/w) and salicylic acid (3% w/w), possess antifungal, antibacterial, and keratolytic properties.[4][5][6] As with all compounded preparations, ensuring stability is crucial to maintain safety, quality, and efficacy throughout the assigned beyond-use date (BUD).[7][8]

Stability testing for semi-solid dosage forms like ointments involves evaluating the physical, chemical, and microbiological integrity of the product under various environmental conditions over time.[7] This protocol outlines a comprehensive approach for conducting stability studies on extemporaneously compounded **Whitfield's ointment**, designed for researchers, scientists, and drug development professionals. The protocol incorporates methods for physical evaluation, a stability-indicating chemical assay using High-Performance Liquid

Chromatography (HPLC), and forced degradation studies to ensure the analytical method's specificity.[9][10]

2.0 Materials and Equipment

2.1 Materials & Reagents

- Benzoic Acid, USP grade
- Salicylic Acid, USP grade
- White Petrolatum, USP grade (or other suitable ointment base)
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Ortho-Phosphoric Acid, analytical grade
- Water, HPLC grade
- Hydrochloric Acid (HCl), analytical grade
- Sodium Hydroxide (NaOH), analytical grade
- Hydrogen Peroxide (H₂O₂), 30%, analytical grade
- Reference Standards (Benzoic Acid, Salicylic Acid)
- Microbial growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

2.2 Equipment

- Electronic balance
- Ointment mill or electronic mortar and pestle
- pH meter

- Viscometer (e.g., Brookfield type)
- Hot plate/stirrer
- Homogenizer
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- HPLC system with UV or DAD detector
- Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 μm)
- Syringe filters (0.45 μm)
- Glassware: beakers, volumetric flasks, etc.
- Incubator
- Microscope
- Ointment tubes (inert material, e.g., aluminum or plastic laminate)

3.0 Experimental Protocols

3.1 Protocol 1: Preparation of **Whitfield's Ointment** (6% Benzoic Acid, 3% Salicylic Acid)

- Weighing: Accurately weigh 6.0 g of benzoic acid, 3.0 g of salicylic acid, and 91.0 g of white petrolatum.
- Levigation: Triturate the benzoic acid and salicylic acid powders together to a fine, uniform powder.
- Incorporation: Incorporate a small amount of the white petrolatum into the powder mixture and levigate until a smooth paste is formed.
- Geometric Dilution: Gradually add the remaining white petrolatum in portions (geometric dilution), mixing thoroughly after each addition to ensure homogeneity.

- Homogenization: For a smoother texture and uniform distribution, pass the ointment through an ointment mill or use a homogenizer.
- Packaging: Fill the prepared ointment into inert, well-closed containers (e.g., aluminum tubes) for the stability study. Retain a sample for initial (Time 0) analysis.

3.2 Protocol 2: Stability Study Design

- Batch Selection: Prepare a single batch of **Whitfield's ointment** as described in Protocol 3.1.
- Sample Packaging: Package the ointment in the intended final container-closure system.
- Storage Conditions: Place the packaged samples into stability chambers under the following conditions.^[7]
 - Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
 - Refrigerated: 5°C ± 3°C (if refrigeration is a potential storage option)
 - Photostability: Conducted once as per ICH Q1B guidelines.
- Testing Intervals: Withdraw samples for analysis at predetermined time points.^[11]
 - Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
 - Accelerated: 0, 1, 3, 6 months.

3.3 Protocol 3: Physical Stability Assessment

At each testing interval, evaluate the ointment samples for the following physical parameters:^[7]

- Appearance: Visually inspect for changes in color, surface texture, and overall appearance.
- Odor: Note any changes from the initial characteristic odor.

- Homogeneity: Press a small quantity of the ointment between two glass slides and observe against a light and dark background for grittiness, lumps, or separation.
- Phase Separation: Visually inspect for any signs of bleeding or phase separation. Centrifuging a sample can help identify instability not visible to the naked eye.
- pH: Disperse 1 g of ointment in 10 mL of purified water by gentle heating and stirring. Cool to room temperature and measure the pH of the aqueous phase.[12]
- Viscosity: Measure the viscosity using a calibrated viscometer at a controlled temperature to ensure consistency between measurements.

3.4 Protocol 4: Chemical Stability Assessment (Stability-Indicating HPLC Method)

A validated stability-indicating analytical method is required to separate and quantify the active ingredients from any degradation products.[9][13]

- Chromatographic Conditions (Example):
 - Column: C18 (250 mm x 4.6 mm, 5 μ m)
 - Mobile Phase: Acetonitrile:Methanol:0.05M Ortho-Phosphoric Acid (e.g., 50:5:45 v/v/v).[14]
The exact ratio should be optimized.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 235 nm[14]
 - Column Temperature: 25°C
 - Injection Volume: 20 μ L
- Standard Solution Preparation:
 - Prepare a stock solution containing known concentrations of benzoic acid and salicylic acid reference standards in a suitable solvent (e.g., methanol or mobile phase).
 - Create a series of calibration standards by diluting the stock solution.

- Sample Preparation:
 - Accurately weigh an amount of ointment equivalent to approximately 10 mg of the combined APIs into a 50 mL volumetric flask.
 - Add approximately 35 mL of a suitable solvent (e.g., methanol or acetonitrile).
 - Gently heat (e.g., in a 60°C water bath) and sonicate for 10-15 minutes to melt the base and dissolve the APIs.[14][15]
 - Cool to room temperature and make up to volume with the solvent.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.
- Analysis:
 - Inject the standard solutions to establish a calibration curve.
 - Inject the prepared sample solutions.
 - Calculate the concentration of benzoic acid and salicylic acid in the samples against the calibration curve. The acceptable range is typically 90.0% to 110.0% of the initial concentration.[9]
 - Examine the chromatograms for any new peaks, which may indicate degradation products.

3.5 Protocol 5: Forced Degradation Studies

To demonstrate the specificity of the HPLC method, forced degradation studies should be performed on the drug substances and the final product.[10][16] The goal is to achieve 5-20% degradation of the active ingredients.

- Acid Hydrolysis: Mix the sample with 0.1 N HCl and heat at 80°C for a specified time. Neutralize before injection.
- Base Hydrolysis: Mix the sample with 0.1 N NaOH and heat at 80°C for a specified time. Neutralize before injection.[17]

- Oxidative Degradation: Mix the sample with 3-30% H₂O₂ and store at room temperature for a specified time.[17]
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for 24 hours.[14]
- Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For all stress conditions, analyze the samples using the developed HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the active ingredient peaks.[9]

3.6 Protocol 6: Microbiological Stability Assessment

- Microbial Enumeration Tests (MET): At selected time points (e.g., 0, 6, 12, 24 months), perform tests for Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) to ensure compliance with acceptance criteria for non-sterile products.
- Preservative Effectiveness Testing (PET): If the ointment base is susceptible to microbial growth and contains a preservative, PET should be conducted at the beginning and end of the study to ensure the antimicrobial preservative system remains effective.

4.0 Data Presentation

Quantitative data should be summarized in tables to facilitate analysis and comparison.

Table 1: Physical Stability Assessment of **Whitfield's Ointment**

Test Interval	Storage Condition	Appearance	Color	Odor	Homogeneity	pH	Viscosity (cP)
Initial (0)	-	Smooth, opaque	White	Characteristic	Homogeneous	4.5	55,000
3 Months	25°C/60%RH	Conforms	Conforms	Conforms	Conforms	4.6	54,500
3 Months	40°C/75%RH	Conforms	Slight yellowing	Conforms	Conforms	4.4	51,000
6 Months	25°C/60%RH

| 6 Months | 40°C/75%RH | ... | ... | ... | ... | ... |

Table 2: Chemical Stability - Assay of Active Ingredients (% of Initial)

Test Interval	Storage Condition	Benzoic Acid (% Assay)	Salicylic Acid (% Assay)
Initial (0)	-	100.0%	100.0%
3 Months	25°C/60%RH	99.5%	99.8%
3 Months	40°C/75%RH	98.2%	98.5%
6 Months	25°C/60%RH

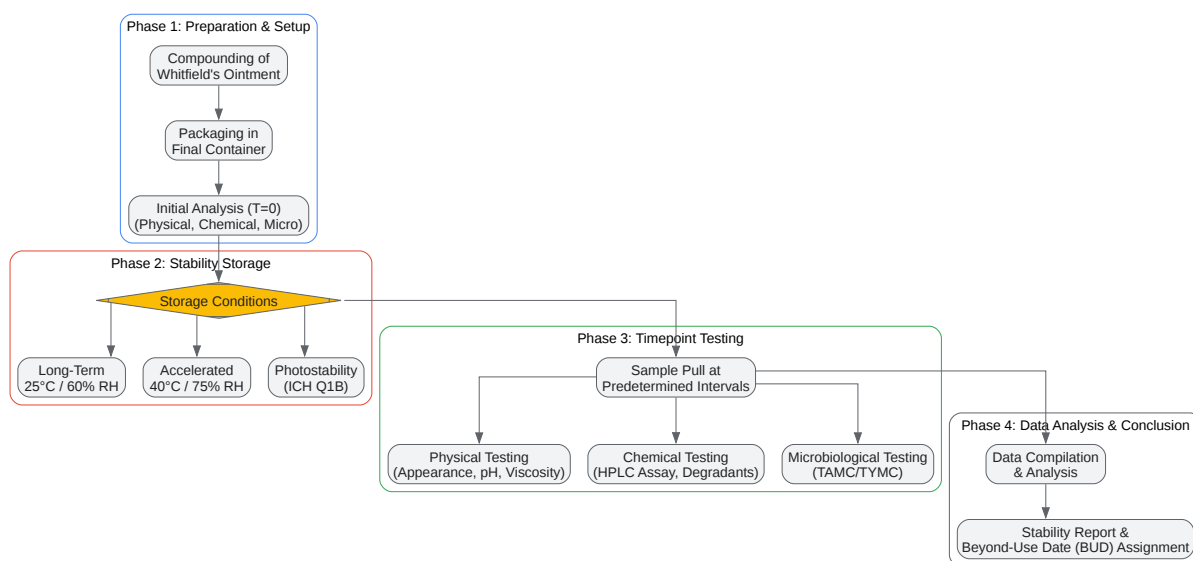
| 6 Months | 40°C/75%RH | ... | ... |

Table 3: Impurity and Degradation Product Profile (% Peak Area)

Test Interval	Storage Condition	Known Impurity 1	Unknown Impurity (RRT 1.2)	Total Impurities
Initial (0)	-	< 0.05%	< 0.05%	< 0.1%
3 Months	25°C/60%RH	< 0.05%	< 0.05%	< 0.1%
3 Months	40°C/75%RH	0.06%	0.15%	0.21%
6 Months	25°C/60%RH

| 6 Months | 40°C/75%RH | ... | ... | ... |

5.0 Visualization



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Caption: Workflow for the stability testing of **Whitfield's ointment**.

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